molecular formula C15H18N2S3 B14007234 2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole CAS No. 2939-53-9

2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole

Cat. No.: B14007234
CAS No.: 2939-53-9
M. Wt: 322.5 g/mol
InChI Key: JDCLEUYQOSXQCG-UHFFFAOYSA-N
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Description

3-AZABICYCLO[3.2.2]NONANE,3-(2-BENZOTHIAZOLYLDITHIO)- is a complex organic compound known for its unique bicyclic structure. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic framework of 3-azabicyclo[3.2.2]nonane provides a rigid structure that can be functionalized to enhance its properties for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azabicyclo[3.2.2]nonane derivatives typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of derivatives often starts with the formation of a bicyclic intermediate, followed by functionalization at specific positions on the ring .

Industrial Production Methods

Industrial production of such compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-AZABICYCLO[3.2.2]NONANE,3-(2-BENZOTHIAZOLYLDITHIO)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Properties

CAS No.

2939-53-9

Molecular Formula

C15H18N2S3

Molecular Weight

322.5 g/mol

IUPAC Name

2-(3-azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C15H18N2S3/c1-2-4-14-13(3-1)16-15(18-14)19-20-17-9-11-5-6-12(10-17)8-7-11/h1-4,11-12H,5-10H2

InChI Key

JDCLEUYQOSXQCG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CN(C2)SSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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